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An In-depth Technical Guide to 1H-Indazol-5-amine: Properties, Reactivity, and Applications

Abstract
This technical guide provides a comprehensive overview of 1H-Indazol-5-amine (CAS No.

19335-11-6), a pivotal heterocyclic building block in contemporary medicinal chemistry and

drug discovery. The indazole scaffold is a privileged structure, and the 5-amino substitution

offers a versatile chemical handle for synthesizing a diverse array of complex molecules,

particularly kinase inhibitors. This document consolidates critical data on its physicochemical

properties, spectroscopic profile, chemical reactivity, and established applications. Detailed

experimental protocols for its synthesis, purification, and characterization are provided,

underpinned by an understanding of the causality behind methodological choices. This guide is

intended for researchers, medicinal chemists, and drug development professionals seeking an

authoritative resource on this important chemical entity.

Introduction: The Significance of the Indazole
Scaffold
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole

ring, is a cornerstone pharmacophore in modern drug design. Its rigid structure and ability to

participate in a variety of non-covalent interactions, including hydrogen bonding and π-

stacking, make it an ideal scaffold for targeting protein active sites.[1][2] Indazole derivatives
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have demonstrated a remarkable breadth of biological activities, including anti-inflammatory,

anti-HIV, and, most notably, anticancer properties.[3][4]

1H-Indazol-5-amine emerges as a particularly valuable derivative. The presence of a primary

aromatic amine at the 5-position provides a nucleophilic center and a key point for

diversification.[5] This functional group can be readily modified through reactions such as

acylation, alkylation, and participation in cross-coupling reactions, enabling the construction of

extensive compound libraries for structure-activity relationship (SAR) studies.[6][7] Its utility is

exemplified by its role as a foundational precursor for numerous targeted therapies, particularly

those aimed at inhibiting protein kinases, which are critical regulators of cellular signaling

pathways often dysregulated in cancer.[1][8]

Physicochemical and Structural Properties
The fundamental properties of 1H-Indazol-5-amine are critical for its handling, reaction setup,

and understanding its behavior in biological systems. It typically appears as a white to brown

crystalline powder.[8][9]
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Property Value Source(s)

CAS Number 19335-11-6 [10]

Molecular Formula C₇H₇N₃ [11]

Molecular Weight 133.15 g/mol [12]

Appearance
White to light yellow or brown

powder/solid
[8][9]

Melting Point 172 - 178 °C [9]

Boiling Point 235.7 °C (estimated) [11]

Water Solubility 17.9 µg/mL (at pH 7.4) [12]

logP (XLogP3) 1.5 [11][12]

Topological Polar Surface Area 54.7 Å² [12]

Hydrogen Bond Donors 2 [12]

Hydrogen Bond Acceptors 2 [11]

pKa

Data not readily available; the

amino group is expected to be

basic, and the indazole N-H is

weakly acidic.

Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of 1H-Indazol-5-
amine. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically

recorded in a deuterated solvent such as DMSO-d₆, which can exchange with the labile N-H

protons.
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¹H NMR (DMSO-d₆, 400 MHz): The proton spectrum is characterized by distinct signals for the

aromatic protons and the exchangeable amine and indazole N-H protons.

Chemical Shift (δ, ppm) Multiplicity Assignment

~12.8 broad s 1H, N1-H (indazole)

~8.7 s 1H, H-3

~8.5 broad s 2H, -NH₂

~7.9 s 1H, H-4

~7.5 d 1H, H-7

~7.1-7.3 m 1H, H-6

[Source: Representative data

compiled from[12][13]]

¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum shows seven distinct signals

corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment

~148 C-5

~143 C-7a

~140 C-3

~122 C-3a

~120 C-7

~110 C-6

~100 C-4

[Source: Representative data compiled from[12]

[14][15]]
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Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum is dominated by absorptions from the N-H and C-N bonds.

Wavenumber (cm⁻¹) Vibration Type Functional Group

3300 - 3500 N-H Stretch
Primary Amine (-NH₂) &

Indazole N-H

~3050 C-H Stretch (aromatic) Aryl C-H

~1640 N-H Bend (Scissoring) Primary Amine (-NH₂)

1580 - 1620 C=C Stretch Aromatic Ring

1300 - 1350 C-N Stretch Aromatic Amine

[Source: Characteristic ranges

from[16][17][18]]

The presence of two distinct peaks in the 3300-3500 cm⁻¹ region is a classic indicator of a

primary amine (symmetric and asymmetric stretching), superimposed on the broader N-H

stretch of the indazole ring.

Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry provides information on the molecular weight and

fragmentation pattern, aiding in structural confirmation.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 133, corresponding to the

molecular weight. According to the Nitrogen Rule, a molecule with an odd number of nitrogen

atoms (three in this case) will have an odd nominal molecular weight.[19][20]

Key Fragmentation: The stable bicyclic ring system leads to a relatively intense molecular ion

peak. Common fragmentation pathways for aromatic amines include the loss of small, stable

neutral molecules.

m/z 106: Loss of HCN (27 Da) from the pyrazole ring, a common fragmentation for N-

heterocycles.
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m/z 117: Loss of NH₂ radical (16 Da).

The fragmentation pattern of indazoles can be complex, but the acylium ion resulting from

cleavage of a bond adjacent to the ring is often a predominant fragment in derivatized

structures.[21][22][23]

Chemical Reactivity and Synthetic Utility
The synthetic value of 1H-Indazol-5-amine lies in the reactivity of its functional groups. The

primary amine is a potent nucleophile, while the indazole ring possesses two nitrogen atoms

(N1 and N2) that can be functionalized.

Synthesis of 1H-Indazol-5-amine
The most common and industrially scalable synthesis involves the chemical reduction of the

corresponding nitro-precursor, 5-nitro-1H-indazole.

5-Nitro-1H-indazole

H₂, Pd/C
(or SnCl₂, HCl)

 Reduction 

1H-Indazol-5-amine

Click to download full resolution via product page

Standard synthesis of 1H-Indazol-5-amine.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient

method for reducing aromatic nitro groups to amines, with water as the only byproduct.[11]

Alternative methods using reducing metals like tin(II) chloride in acidic media are also effective.
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Key Reactions
The dual functionality of 1H-Indazol-5-amine allows for a wide range of subsequent chemical

transformations, making it a versatile intermediate.

Reactions at the Amino Group

Reactions at the Indazole Ring

N-Acyl Indazole

N-Alkyl Indazole

Aryl/Heteroaryl Amine

N1-Substituted Indazole

1H-Indazol-5-amine

 RCOCl, Base 

 R-X, Base 

 Ar-X, Pd Catalyst
(Buchwald-Hartwig) 

 1. Protect -NH₂ (e.g., Boc)
2. R-X, Base
3. Deprotect 

Click to download full resolution via product page

Key reaction pathways for 1H-Indazol-5-amine.

N-Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the

presence of a base to form stable amide linkages. This is a fundamental step in building

more complex molecules.[6][24]

N-Alkylation: Reaction with alkyl halides under basic conditions yields secondary or tertiary

amines.

Buchwald-Hartwig Amination: The amino group can act as the amine component in

palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides to form

diarylamines.
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Suzuki Coupling: While the amine itself is not directly used, it can be converted to a halide

(e.g., via a Sandmeyer reaction) or a triflate, which can then undergo palladium-catalyzed

Suzuki coupling with boronic acids to form C-C bonds.[25][26][27] This is a powerful strategy

for adding aryl or heteroaryl substituents at the 5-position.

N1-Alkylation/Acylation: The N1 position of the indazole ring is typically more nucleophilic

than N2. Functionalization at this position often requires prior protection of the more reactive

5-amino group (e.g., as a Boc-carbamate) to ensure selectivity.[28][29]

Applications in Drug Discovery: A Kinase Inhibitor
Scaffold
The indazole scaffold is a validated "hinge-binder" in many protein kinase inhibitors. The N1

and N2 atoms of the pyrazole ring mimic the purine core of ATP, forming crucial hydrogen

bonds with the "hinge" region of the kinase active site.[1] 1H-Indazol-5-amine and its close

relatives are key starting materials for several approved drugs and clinical candidates.

Case Study: Pazopanib (Votrient®) Pazopanib is a multi-targeted tyrosine kinase inhibitor used

to treat renal cell carcinoma and soft tissue sarcoma.[30][31] It functions by inhibiting key

receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor growth, including

Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor

Receptors (PDGFRs).[30] The synthesis of Pazopanib involves an intermediate, N,2,3-

trimethyl-2H-indazol-6-amine, which is structurally very similar to and can be synthesized from

precursors related to 1H-Indazol-5-amine.[5][32] This highlights the industrial relevance of this

molecular framework.
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Fig 3: Mechanism of Indazole-based Kinase Inhibitors in the RTK Pathway
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Simplified RTK signaling pathway and the inhibitory action of indazole-based drugs.
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The diagram above illustrates how growth factors activate RTKs, leading to a phosphorylation

cascade (RAS-RAF-MEK-ERK pathway) that promotes cell proliferation and angiogenesis.

Indazole-based inhibitors compete with ATP for the kinase binding site, blocking

autophosphorylation and halting the downstream signal.[8]

Experimental Protocols
The following protocols are provided as a guide for laboratory use. All procedures should be

conducted by trained personnel in a suitable chemical fume hood with appropriate personal

protective equipment (PPE).

Protocol 6.1: Synthesis via Nitro-Indazole Reduction
Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-nitro-1H-indazole

(1.0 eq).

Solvent: Add methanol (approx. 10-15 mL per gram of starting material).

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the

nitro-indazole).

Reaction: Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen,

then introduce hydrogen gas (H₂) via a balloon or a pressurized inlet.

Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress

by Thin Layer Chromatography (TLC) until the starting material spot has been completely

consumed.

Workup: Once complete, carefully purge the flask with nitrogen to remove excess hydrogen.

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the

pad with additional methanol.

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 6.2: Purification by Recrystallization
Solvent Selection: Choose a suitable solvent system. A common choice is ethanol/water or

isopropanol. The goal is to find a system where the compound is soluble at high temperature
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but sparingly soluble at room temperature or below.

Dissolution: Place the crude 1H-Indazol-5-amine in an Erlenmeyer flask and add the

minimum amount of hot solvent required for complete dissolution.

Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form,

gently scratch the inside of the flask or place it in an ice bath to induce crystallization.

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount

of cold solvent.

Drying: Dry the crystals under vacuum to remove residual solvent. Purity can be confirmed

by melting point analysis and NMR spectroscopy.

Protocol 6.3: Sample Preparation for Analysis
NMR: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated solvent (e.g., DMSO-

d₆) in a standard 5 mm NMR tube.

FTIR: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder

and pressing it into a transparent disk. Alternatively, run the analysis using an Attenuated

Total Reflectance (ATR) accessory.

MS (EI): Dissolve a small amount of the sample in a volatile solvent like methanol or

dichloromethane. The sample is then introduced into the mass spectrometer, often via a

direct insertion probe or GC-MS interface.

Safety and Handling
1H-Indazol-5-amine must be handled with appropriate caution, following standard laboratory

safety protocols.

Hazards: GHS classification indicates that the compound is toxic if swallowed (H301),

causes skin irritation (H315), and causes serious eye irritation (H319).[11]

Precautions:
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Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

[9]

Handle only in a well-ventilated area or a chemical fume hood.[9]

Avoid breathing dust. Wash hands thoroughly after handling.[9]

Store in a tightly sealed container in a cool, dry place away from incompatible materials

like strong oxidizing agents.

Conclusion
1H-Indazol-5-amine is a fundamentally important molecule in medicinal chemistry. Its well-

defined physicochemical properties, predictable spectroscopic signature, and versatile

reactivity make it an invaluable building block for the synthesis of high-value compounds. Its

proven utility as a core scaffold for potent kinase inhibitors ensures its continued relevance in

the development of targeted therapeutics for cancer and other diseases. This guide provides

the core technical knowledge required for researchers to effectively utilize, characterize, and

handle this compound in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 14 Tech Support

https://www.benchchem.com/product/b092378#1h-indazol-5-amine-physical-and-chemical-properties
https://www.benchchem.com/product/b092378#1h-indazol-5-amine-physical-and-chemical-properties
https://www.benchchem.com/product/b092378#1h-indazol-5-amine-physical-and-chemical-properties
https://www.benchchem.com/product/b092378#1h-indazol-5-amine-physical-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b092378?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

